5-(Trifluoromethyl)pyridine-2-sulfonamide
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Overview
Description
5-(Trifluoromethyl)pyridine-2-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can significantly affect the biological activities of compounds .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could potentially be affected by the presence of the trifluoromethyl group .
Action Environment
The trifluoromethyl group is known to exhibit unique physicochemical properties that could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in hydrochloric acid solution to form 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-(Trifluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Shares the trifluoromethyl and sulfonamide groups but lacks the pyridine ring.
5-(Trifluoromethyl)pyridine-2-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromine atom instead of the sulfonamide group
Uniqueness
5-(Trifluoromethyl)pyridine-2-sulfonamide is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and stability, and the sulfonamide group, which provides potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Trifluoromethyl)pyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonamide functional group. This unique combination imparts distinct physicochemical properties, enhancing its biological activity. The molecular formula is C₇H₆F₃N₃O₂S, with the trifluoromethyl group contributing to increased lipophilicity and stability.
The biological activity of this compound is attributed to several mechanisms:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it may inhibit bacterial growth by interfering with essential enzymatic processes involved in bacterial resistance mechanisms .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on multiple human cancer cell lines. For instance, it has been shown to induce apoptosis in A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapy agents like Doxorubicin .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antibacterial Studies : A study highlighted the compound's effectiveness against MRSA, suggesting that it may serve as a potential therapeutic agent against resistant bacterial infections. Molecular docking studies indicated possible interactions with bacterial enzymes responsible for resistance.
- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. Mechanistic studies revealed down-regulation of key oncogenes such as EGFR and KRAS in treated cells, indicating its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research on related compounds has shown that modifications to the trifluoromethyl or sulfonamide groups can enhance or diminish biological activity. This underscores the importance of these functional groups in determining the pharmacological profile of pyridine derivatives .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGBQAQQGTDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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